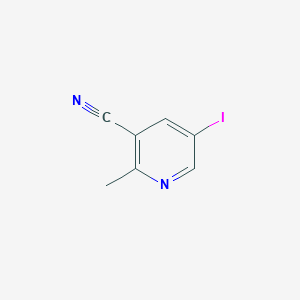

5-Iodo-2-methylnicotinonitrile

Description

5-Iodo-2-methylnicotinonitrile is a halogenated pyridine derivative with a cyano group at the 3-position, a methyl substituent at the 2-position, and an iodine atom at the 5-position. The iodine substituent likely enhances electrophilic reactivity, making it a candidate for further functionalization in medicinal chemistry.

Properties

IUPAC Name |

5-iodo-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSADBIOQGLTVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Iodo-2-methylnicotinonitrile typically involves the iodination of 2-methylnicotinonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position . Industrial production methods may involve similar iodination reactions, optimized for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

5-Iodo-2-methylnicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Scientific Research Applications

5-Iodo-2-methylnicotinonitrile has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methylnicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with these targets through halogen bonding or other non-covalent interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key structural and physicochemical differences between 5-Iodo-2-methylnicotinonitrile and related compounds.

Key Observations :

- The iodine atom in 5-Iodo-2-methylnicotinonitrile and methyl 6-chloro-5-ethyl-2-iodonicotinate may confer distinct reactivity in cross-coupling reactions compared to non-halogenated analogs like 2-Amino-6-methylnicotinonitrile .

- Functional groups (e.g., methoxy, amino, ester) significantly alter solubility and bioavailability. For example, the amino group in 2-Amino-6-methylnicotinonitrile improves aqueous solubility, whereas the ester in methyl 6-chloro-5-ethyl-2-iodonicotinate enhances membrane permeability .

Biological Activity

5-Iodo-2-methylnicotinonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, including its antimicrobial, anticancer, and other pharmacological activities.

Synthesis of 5-Iodo-2-methylnicotinonitrile

The synthesis of 5-iodo-2-methylnicotinonitrile typically involves the iodination of 2-methylnicotinonitrile. This can be achieved through various methods, including electrophilic aromatic substitution reactions where iodine is introduced into the aromatic ring. The resulting compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research indicates that 5-iodo-2-methylnicotinonitrile exhibits significant antimicrobial properties. A study evaluated its efficacy against various strains of bacteria, demonstrating varying degrees of inhibition. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of 5-iodo-2-methylnicotinonitrile has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.0 |

| A549 (lung cancer) | 25.0 |

These findings indicate that 5-iodo-2-methylnicotinonitrile may possess selective cytotoxicity towards certain cancer cells, making it a candidate for further investigation in anticancer drug development.

The biological activity of 5-iodo-2-methylnicotinonitrile is thought to be mediated through several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes, which could explain their anticancer properties.

- Disruption of Cellular Metabolism : The presence of the iodine atom may enhance the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively and disrupt metabolic pathways.

- Targeting Specific Enzymes : There is ongoing research into whether this compound selectively inhibits certain enzymes involved in microbial growth or cancer cell proliferation.

Case Studies

Several case studies have documented the effects of 5-iodo-2-methylnicotinonitrile in preclinical models:

- Study on Antimicrobial Efficacy : A recent study assessed the compound's effectiveness against biofilms formed by Staphylococcus aureus. Results showed a significant reduction in biofilm formation at concentrations above 32 µg/mL.

- In Vivo Anticancer Study : An animal model was used to evaluate the anticancer effects of the compound on HepG2 xenografts. Treatment with 5-iodo-2-methylnicotinonitrile resulted in a tumor size reduction by approximately 40% compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.